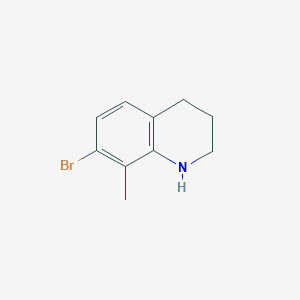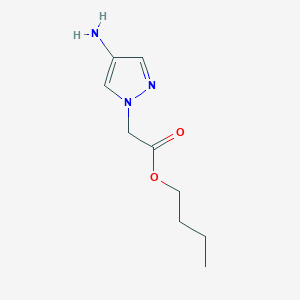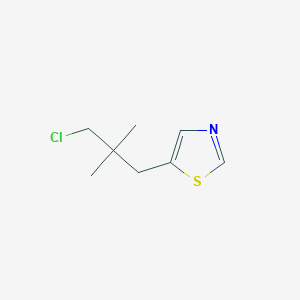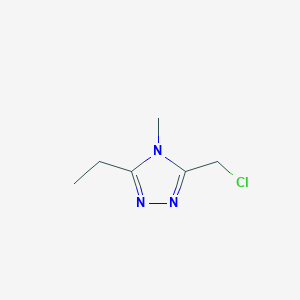![molecular formula C20H31NO3 B13200665 tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate](/img/structure/B13200665.png)
tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate functional group, and a hexyl chain substituted with an oxo group and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate typically involves the reaction of a suitable amine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-oxo-6-[2-(propan-2-yl)phenyl]hexylamine and tert-butyl chloroformate.
Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. A base, such as triethylamine or sodium bicarbonate, is added to neutralize the hydrochloric acid generated during the reaction.
Product Isolation: After the reaction is complete, the product is isolated by extraction, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of carbamate derivatives with different functional groups.
Applications De Recherche Scientifique
tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action include:
Enzyme Inhibition: The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition.
Receptor Binding: The phenyl ring and hexyl chain can interact with receptor binding sites, modulating receptor activity.
Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses and functions.
Comparaison Avec Des Composés Similaires
tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate functional group. It lacks the hexyl chain and phenyl ring, making it less complex.
tert-Butyl N-(benzyloxy)carbamate: Contains a benzyloxy group instead of the hexyl chain and phenyl ring. It has different reactivity and applications.
tert-Butyl N-(2-hydroxyethyl)carbamate:
The uniqueness of this compound lies in its specific structure, which combines the tert-butyl carbamate moiety with a hexyl chain and a substituted phenyl ring, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C20H31NO3 |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
tert-butyl N-[6-oxo-6-(2-propan-2-ylphenyl)hexyl]carbamate |
InChI |
InChI=1S/C20H31NO3/c1-15(2)16-11-8-9-12-17(16)18(22)13-7-6-10-14-21-19(23)24-20(3,4)5/h8-9,11-12,15H,6-7,10,13-14H2,1-5H3,(H,21,23) |
Clé InChI |
HXYDAVRUNCJGFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1C(=O)CCCCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B13200603.png)
![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)


![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)


![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)
